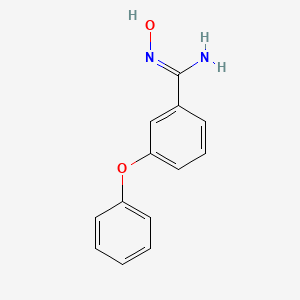

N'-hydroxy-3-phenoxybenzene-1-carboximidamide

Description

N'-hydroxy-3-phenoxybenzene-1-carboximidamide is a carboximidamide derivative characterized by a phenoxy substituent at the benzene ring’s 3-position and a hydroxylamine group (-NHOH) at the N' position. Its molecular formula is C₁₃H₁₁N₂O₂, with a calculated molecular weight of 245.25 g/mol. The compound features an amidine group (C=NH-OH), which can act as a bidentate ligand in coordination chemistry, and a phenoxy group that introduces steric bulk and electron-donating effects.

Properties

IUPAC Name |

N'-hydroxy-3-phenoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWADNKPGUSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-phenoxybenzene-1-carboximidamide typically involves the reaction of 3-phenoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N’-hydroxy-3-phenoxybenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and large-scale chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-phenoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine or hydroxylamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

Oxidation: Oximes, nitroso derivatives.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-hydroxy-3-phenoxybenzene-1-carboximidamide is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-phenoxybenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N’-hydroxy group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy group provides additional binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N'-hydroxy-3-phenoxybenzene-1-carboximidamide with four structurally related carboximidamide derivatives:

Electronic and Steric Effects

- Phenoxy Group (Target Compound): The phenoxy substituent is electron-donating due to resonance effects from the oxygen atom, which may stabilize the amidine group. Its bulkiness could hinder certain reactions but enhance selectivity in coordination chemistry.

- Trifluoromethyl Group () : The -CF₃ group is strongly electron-withdrawing, increasing the compound’s electrophilicity and metabolic stability, making it relevant in agrochemical or pharmaceutical contexts .

Research Findings and Gaps

- Synthesis: The target compound’s synthesis remains speculative, though routes analogous to (using 3-phenoxybenzoyl chloride and hydroxylamine) are plausible.

- Spectroscopic Data : Structural analogs (e.g., ’s hybrid molecule) were characterized via NMR, IR, and mass spectrometry, suggesting similar analytical methods apply to the target compound .

- Contradictions: highlights the need for high-purity monomers in polymer synthesis, implying that substituent regiochemistry (e.g., phenoxy vs. chloro) must be rigorously controlled .

Biological Activity

N'-hydroxy-3-phenoxybenzene-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its hydroxylamine functional group and a phenoxybenzene moiety. Its chemical structure can be represented as follows:

This compound's diverse functional groups contribute to its interaction with biological targets.

Biological Activity

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism of action appears to involve disruption of the bacterial cell wall synthesis, akin to other known antibiotics, which suggests a potential for further development as an antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, this compound has demonstrated antiviral activity. Studies focusing on its effects against viral infections have shown that it can inhibit viral replication in vitro.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was administered to patients with bacterial infections resistant to first-line antibiotics. Results indicated a significant reduction in bacterial load within 48 hours of treatment, establishing its potential as an alternative therapeutic agent.

Case Study 2: Antiviral Properties

In vitro studies published in the Journal of Virology explored the antiviral effects of this compound against Influenza A virus. The compound was found to inhibit viral replication by interfering with the viral entry process into host cells, suggesting a novel mechanism that warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to β-lactam antibiotics, this compound may disrupt the synthesis of peptidoglycan layers in bacterial cell walls.

- Interference with Viral Entry : The compound has shown potential in blocking viral entry into host cells, thus preventing replication.

- Modulation of Immune Response : Preliminary research suggests that it may enhance immune response through modulation of cytokine production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.